

Application Notes and Protocols: Investigating EZH2 Function Using CRISPR-Cas9

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Compound of Interest

Compound Name: HZ2

Cat. No.: B3119701

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).^{[1][2]} Its primary, or canonical, function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.^{[1][3]} EZH2-mediated gene silencing plays a critical role in various biological processes, including embryonic development, cell differentiation, and stem cell maintenance.^{[4][5]}

Dysregulation and overexpression of EZH2 are frequently observed in a wide range of cancers, including prostate, breast, and bladder cancer, where it often correlates with poor prognosis.^{[6][7][8]} In cancer, EZH2 typically functions as an oncogene by silencing tumor suppressor genes.^{[9][10]} Beyond its canonical role, accumulating evidence highlights non-canonical functions of EZH2 that are independent of its methyltransferase activity or the PRC2 complex.^{[1][11]} These include acting as a transcriptional co-activator for key oncogenic pathways like Wnt/β-catenin and STAT3.^{[9][11][12]}

The CRISPR-Cas9 system provides a powerful and precise tool for genome editing, enabling the targeted knockout of genes like EZH2 to elucidate their function.^{[13][14]} By creating EZH2-knockout cell lines, researchers can systematically investigate its canonical and non-canonical roles, identify downstream targets, and assess its contribution to cancer phenotypes such as

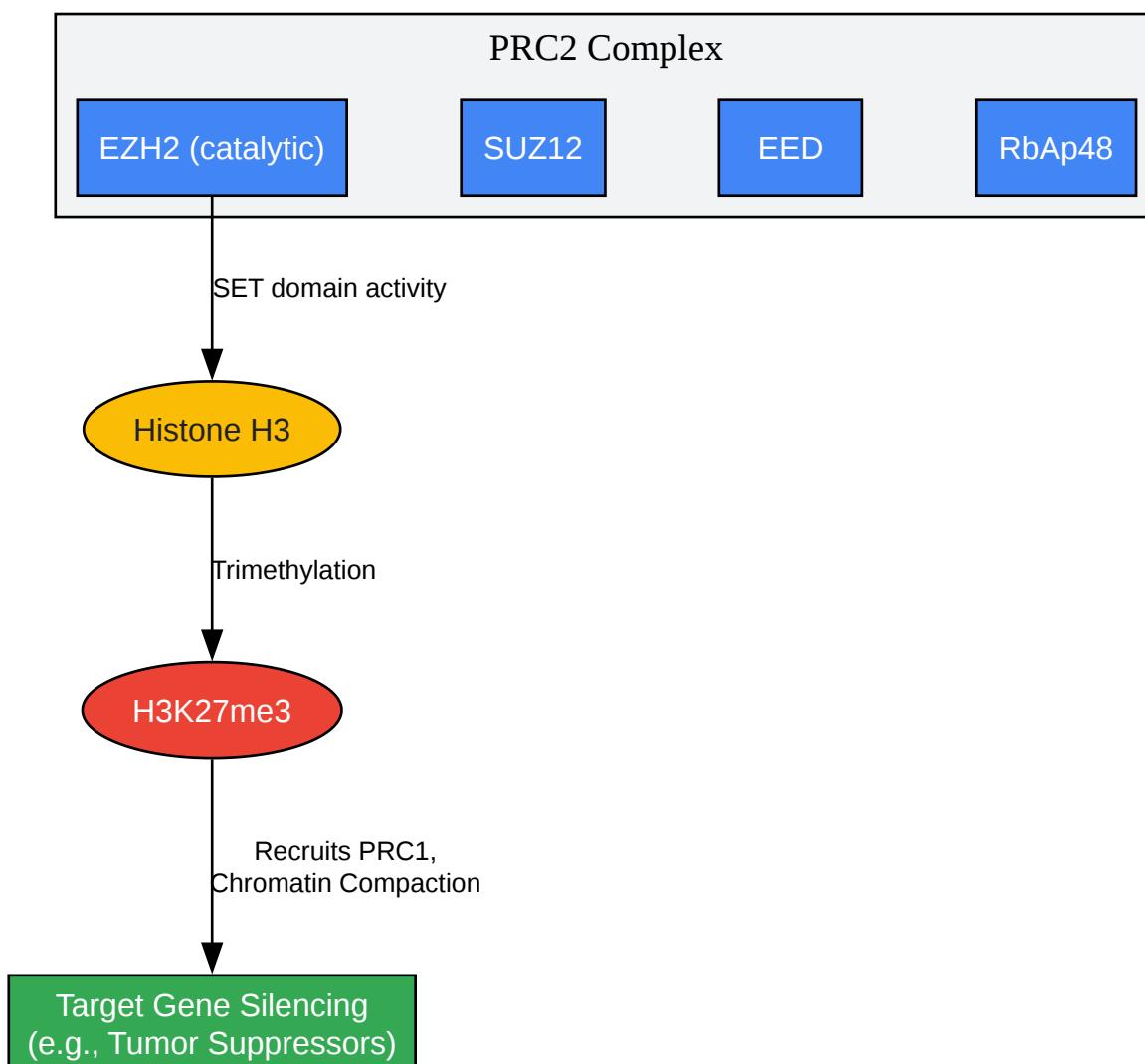
proliferation, migration, and drug resistance.[14][15] These studies are crucial for validating EZH2 as a therapeutic target and for the development of novel cancer therapies.[16][17][18]

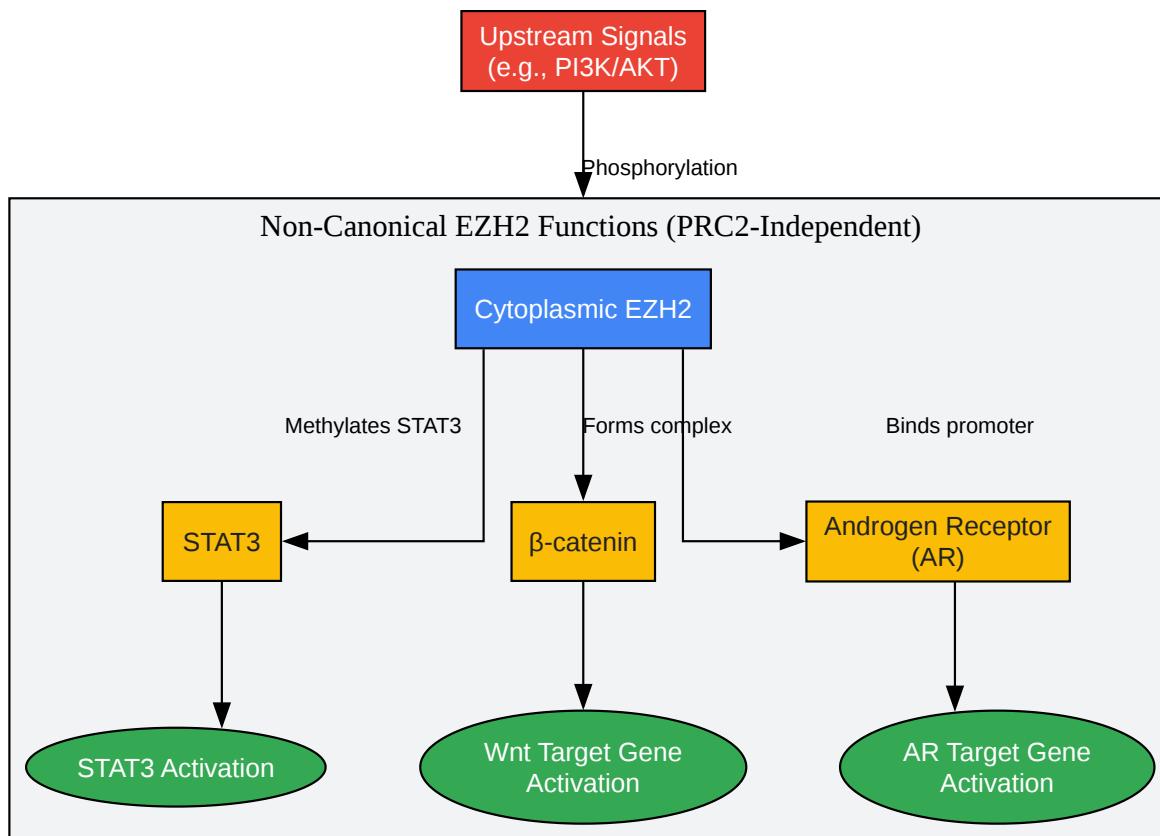
Key Signaling Pathways Involving EZH2

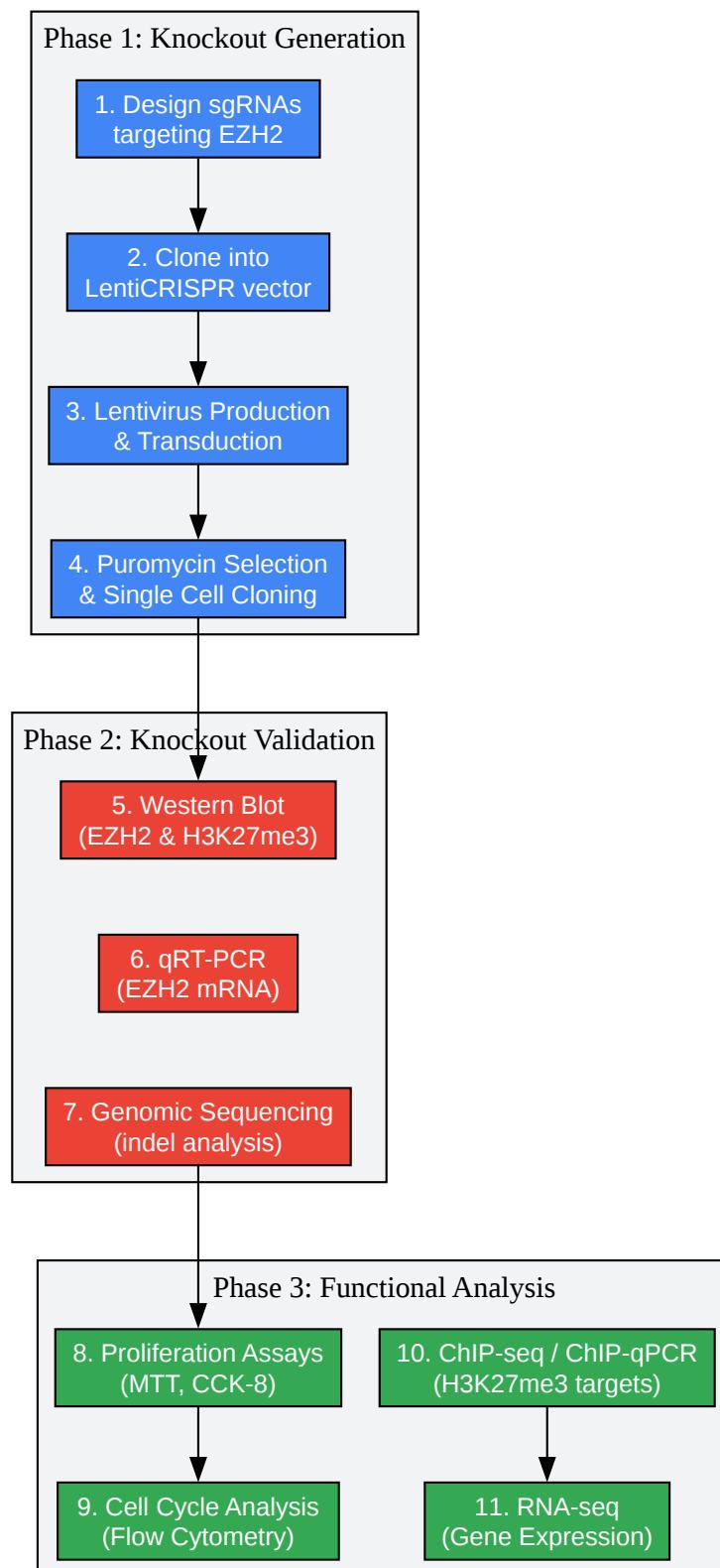
EZH2's function is complex, involving both gene repression and activation through various signaling pathways.

Canonical PRC2-Mediated Gene Silencing

The most well-understood function of EZH2 is as the core catalytic component of the PRC2 complex. EZH2, along with other core subunits like SUZ12 and EED, is recruited to specific gene promoters.[3] There, the SET domain of EZH2 catalyzes the trimethylation of H3K27.[1][5] This H3K27me3 mark is then recognized by Polycomb Repressive Complex 1 (PRC1), which leads to chromatin compaction and stable silencing of target genes, many of which are tumor suppressors.[3][16]





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